6-Aminoisoquinoline-1,3(2H,4H)-dione
Overview
Description
6-Aminoisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound characterized by its unique structure, which includes an isoquinoline ring system with amino and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione typically involves multiple steps, starting with the formation of isoquinoline derivatives. One common method employs acryloyl benzamides as key substrates, which undergo radical cascade reactions to form the desired compound. These reactions often use radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, ensuring the efficient and cost-effective production of the compound. The choice of synthetic route and reaction conditions is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in research and industrial applications.
Scientific Research Applications
6-Aminoisoquinoline-1,3(2H,4H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Aminoisoquinoline-1,3(2H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Isoquinoline: A closely related compound with similar structural features but lacking the amino and dione functionalities.
Quinoline: Another heterocyclic compound with a similar ring structure but different functional groups.
Benzodiazepine: A class of compounds with a fused benzene and diazepine ring, used primarily in medicine.
Uniqueness: 6-Aminoisoquinoline-1,3(2H,4H)-dione stands out due to its unique combination of amino and dione groups, which confer distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-amino-4H-isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMCRDPMMIBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469568 | |
Record name | 6-amino-4H-isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611187-09-8 | |
Record name | 6-amino-4H-isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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